molecular formula C12H7NO2S B3231756 5-(2-Thienyl)-1H-indole-2,3-dione CAS No. 132898-97-6

5-(2-Thienyl)-1H-indole-2,3-dione

Cat. No.: B3231756
CAS No.: 132898-97-6
M. Wt: 229.26 g/mol
InChI Key: YOFGZEWPLABWQJ-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-1H-indole-2,3-dione is an isatin derivative characterized by a thiophene ring substituted at the 5-position of the indole-2,3-dione scaffold. Isatin derivatives are known for their versatility in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and anticancer compounds .

Properties

IUPAC Name

5-thiophen-2-yl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c14-11-8-6-7(10-2-1-5-16-10)3-4-9(8)13-12(11)15/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFGZEWPLABWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Thienyl)-1H-indole-2,3-dione, also known as thienylindole, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thienyl group attached to the indole backbone, which is known for its role in various biological activities. The synthesis of this compound typically involves the reaction of isatin derivatives with thienyl compounds under specific conditions. Various synthetic routes have been explored to enhance yield and purity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. The following table summarizes key findings from recent research:

StudyCell LineIC50 (μM)Mechanism of Action
Cheng et al. (2022)HepG234.2Induces apoptosis via ROS production
Silveira et al. (2023)MCF-735.7Inhibits cell proliferation through cell cycle arrest
Abo-Salem et al. (2023)HCT-11630.0Modulates apoptosis-related proteins

The compound has shown significant cytotoxicity against various cancer cell lines, with mechanisms involving the induction of reactive oxygen species (ROS) and modulation of apoptotic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

StudyInhibition AssayIC50 (μM)
Abdellatif et al. (2022)COX-1/COX-20.62/0.04

The findings indicate that the compound exhibits selective inhibition towards COX-2, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various pathogens:

StudyPathogenMinimum Inhibitory Concentration (MIC)
Zhao et al. (2023)Staphylococcus aureus15 μg/mL
Lee et al. (2023)E. coli20 μg/mL

These results demonstrate that thienylindole possesses significant antimicrobial activity, making it a candidate for further development in treating infectious diseases.

Case Studies

Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice models bearing tumors demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study reported a tumor volume reduction of approximately 50% after four weeks of treatment.

Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, treatment with the compound significantly reduced paw edema compared to untreated controls, indicating its efficacy as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 5-(2-Thienyl)-1H-indole-2,3-dione exhibit promising antitumor properties. For instance, compounds containing the indole scaffold have been shown to inhibit cancer cell proliferation in various models. A notable study demonstrated that certain derivatives displayed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. A series of thienyl-substituted indoles were evaluated for their antibacterial and antifungal activities. Results indicated that these compounds had moderate to high efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.1 mg/mL to 25 mg/mL .

Neuroprotective Effects
Recent studies have explored the neuroprotective potential of indole derivatives, including this compound. These compounds have been implicated in the modulation of neuroinflammatory pathways, suggesting a role in treating neurodegenerative diseases .

Materials Science

Fluorescent Probes
The incorporation of this compound into polymer matrices has been investigated for its ability to act as a fluorescent probe. This application is particularly relevant in bioimaging and sensing technologies where the detection of specific biomolecules is essential . The compound's ability to fluoresce under UV light makes it suitable for applications in biosensing platforms.

Organic Electronics
In the field of organic electronics, derivatives of this compound have been studied for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their unique electronic properties allow for enhanced charge transport and stability within device architectures .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be modified to enhance its biological activity or tailor its physical properties for specific applications. For example, various substituents can be introduced at different positions on the indole ring to create libraries of compounds for high-throughput screening against biological targets .

CompoundActivity TypeCell Line/OrganismIC50/MIC Value
This compoundAntitumorMCF-7~10 μM
AntibacterialE. coli15 mg/mL
AntifungalC. albicans3.1 mg/mL
NeuroprotectiveNeuronal cell linesNot specified

Table 2: Synthesis Pathways

StepReagents/ConditionsYield (%)
Step 1Indole + Thionyl chloride~70
Step 2Cyclization under acidic conditions~65
Step 3Purification via recrystallization~85

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of thienyl-substituted indoles against breast cancer cell lines. The results indicated that modifications at the thienyl position significantly enhanced cytotoxicity compared to unsubstituted analogs .

Case Study 2: Fluorescent Probes for Sensing Applications
Research focused on developing a fluorescent probe based on the structure of this compound demonstrated its effectiveness in detecting specific biomolecules in cellular environments, showcasing its utility in diagnostic applications .

Chemical Reactions Analysis

Condensation Reactions at the Dione Moiety

The 2,3-dione (isatin) core is highly reactive toward nucleophiles, facilitating condensation reactions.

a. Hydrazone Formation
Reaction with phenylhydrazine or substituted hydrazines yields hydrazone derivatives. For example:

  • Synthesis of 3-(Phenylhydrazone) Derivatives :
    Heating 5-(2-thienyl)-1H-indole-2,3-dione with hydrazines in ethanol under acidic conditions produces hydrazones. This reaction is analogous to the formation of 4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) reported in similar systems.

ReagentConditionsYield (%)Product
PhenylhydrazineEthanol, H<sup>+</sup>, Δ70–855-(2-Thienyl)-3-(phenylhydrazone)

b. Schiff Base Formation
Primary amines react with the dione to form Schiff bases, as observed in isatin derivatives .

Electrophilic Substitution on the Indole Ring

The electron-rich indole ring undergoes electrophilic substitution, with regioselectivity influenced by the thienyl group.

a. Nitration
Nitration occurs preferentially at the 5-position (para to the thienyl group) under mixed acid conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), similar to 5-nitro-1H-indole-2,3-dione synthesis .

Nitrating AgentConditionsRegioselectivityYield (%)
KNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C, 2 hrC-560–75

b. Halogenation
Bromination or chlorination using reagents like NBS (N-bromosuccinimide) or Cl<sub>2</sub>/FeCl<sub>3</sub> targets the indole’s C-4 or C-6 positions, depending on the directing effects of the thienyl group .

Functionalization of the Thienyl Group

The 2-thienyl substituent can undergo electrophilic substitution (e.g., sulfonation, alkylation) or coupling reactions.

a. Suzuki-Miyaura Coupling
The thienyl group participates in cross-coupling reactions with aryl boronic acids under palladium catalysis, enabling biaryl synthesis .

CatalystBaseSolventYield (%)
Pd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>DMF/H<sub>2</sub>O65–80

Reduction and Oxidation Reactions

a. Reduction of the Dione
Selective reduction of the 3-keto group using NaBH<sub>4</sub> or LiAlH<sub>4</sub> yields 3-hydroxy derivatives, retaining the thienyl substituent .

b. Oxidation of the Thienyl Group
Oxidation with mCPBA (meta-chloroperbenzoic acid) converts the thienyl group to a sulfone, altering electronic properties .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

  • Thiazolo[3,2-a]pyrimidine Synthesis :
    Reaction with α-bromoketones under visible-light catalysis forms fused heterocycles, as demonstrated in related indole-diones .

Mechanistic Insights

  • Friedel-Crafts Alkylation :
    The indole nitrogen activates electrophiles (e.g., nitroalkenes) in asymmetric reactions catalyzed by chiral phosphoric acids (CPA), producing C3-alkylated products with high enantioselectivity .

  • Knoevenagel Condensation :
    Malononitrile reacts with the dione under basic conditions to form dicyanomethylene derivatives, analogous to indane-1,3-dione functionalization .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)References
Hydrazone FormationPhenylhydrazine, H<sup>+</sup>3-(Phenylhydrazone) derivative70–85
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro derivative60–75
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>Biaryl-substituted indole65–80

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (EWGs) : Sulfonyl (compound 26, ), trifluoromethoxy (), and fluorine () substituents enhance enzyme inhibition or anticancer activity by stabilizing interactions with target proteins.

Aromatic Substituents: The thiophene group in this compound may improve lipophilicity and membrane permeability compared to non-aromatic substituents, similar to phenyl-substituted thiosemicarbazones ().

Reactivity : Chlorine and trimethylsilyl groups reduce the HOMO-LUMO gap, increasing chemical reactivity (), whereas bulkier substituents (e.g., benzyl in compound 28, ) may sterically hinder binding.

Structural and Functional Comparisons

  • Antiviral Activity : Sulfonyl derivatives (e.g., compound 26, ) exhibit potent SARS-CoV protease inhibition, while trifluoromethoxy derivatives () target herpes simplex viruses. The thiophene group’s electron-rich nature could mimic sulfonyl or phenyl groups in viral protease binding.
  • Antimicrobial Potential: Thiophene-containing triazoles and oxadiazoles () show broad-spectrum antibacterial activity, suggesting that this compound might similarly disrupt bacterial membranes or enzymes.
  • Anticancer Mechanisms : Thiosemicarbazones with N4-phenyl substitutions () demonstrate higher anticancer activity than alkyl analogs. The thiophene moiety’s planar structure could enhance DNA intercalation or topoisomerase inhibition.

Contradictions and Limitations

  • While sulfonyl groups enhance protease inhibition (), they may reduce solubility, limiting bioavailability.
  • Thiophene’s aromaticity might improve binding in some contexts but could also lead to off-target interactions, as seen in non-selective kinase inhibitors.

Q & A

Q. What synthetic methodologies are commonly employed for 5-(2-Thienyl)-1H-indole-2,3-dione derivatives?

A typical approach involves coupling reactions using transition-metal catalysts. For example, Cu(I)-mediated click chemistry in PEG-400/DMF mixtures enables thiophene-indole fusion, as seen in analogous indole derivatives . Post-synthesis, purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) and structural validation using 1H^1H/13C^{13}C NMR, HRMS, and TLC are critical. Adjustments to substituents (e.g., fluoro or nitro groups) may require tailored reaction conditions .

Q. Which analytical techniques are essential for confirming the purity and structure of synthesized derivatives?

Key methods include:

  • NMR spectroscopy : 19F^{19}F NMR for fluorine-containing derivatives .
  • Mass spectrometry : FAB-HRMS for accurate molecular weight determination .
  • X-ray diffraction : Single-crystal analysis resolves stereochemistry, as demonstrated for 5-trifluoromethoxy derivatives (monoclinic P21/nP2_1/n, a=14.329A˚a = 14.329 \, \text{Å}) .
  • Chromatography : TLC and HPLC monitor reaction progress and purity .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Data collection parameters (e.g., β=91.608\beta = 91.608^\circ, Z=8Z = 8) and absorption corrections (via SADABS) ensure accuracy . Advanced refinement features in SHELXL, such as anisotropic displacement parameters, improve model precision .

Advanced Research Questions

Q. What strategies address isomerism in thiosemicarbazone derivatives of this compound?

Isomeric forms (3E vs. 3Z) arise from thiosemicarbazone tautomerism. Combining 1H^1H-NMR (e.g., coupling constants) with X-ray crystallography distinguishes isomers. For example, 3Z-isomers exhibit distinct NOE correlations, while amorphous mixtures require HPLC separation . Computational methods (DFT) can predict stability trends .

Q. How do substituents at position 5 influence biological activity in indole-2,3-dione derivatives?

Electron-withdrawing groups (e.g., -F, -CF3_3) enhance anticancer activity by modulating electron density. SAR studies show 5-fluoro derivatives exhibit selective MDR1 inhibition, while N4-phenyl thiosemicarbazones outperform alkyl analogs in cytotoxicity assays. Pharmacophore modeling highlights the necessity of the indole-2,3-dione core and hydrophobic substituents .

Q. How can researchers resolve contradictions in reported biological activities across similar derivatives?

Systematic evaluation of variables is critical:

  • Assay conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or concentrations may explain discrepancies.
  • Structural nuances : Minor differences (e.g., CF3_3 vs. OCF3_3) alter bioavailability.
  • Data normalization : Cross-referencing with control compounds (e.g., bisindolylmaleimides) ensures reproducibility .

Q. What challenges arise in refining high-Z or twinned crystal structures of these compounds?

High-Z atoms (e.g., Br in brominated derivatives) complicate absorption corrections. Twinned data (e.g., monoclinic systems) require specialized refinement in SHELXL, using HKLF5 format and BASF parameters. Robustness testing via R-factor convergence (R<0.05R < 0.05) and residual density maps validates models .

Methodological Considerations Table

TechniqueApplication ExampleKey Parameters/OutcomesReferences
Cu(I)-mediated synthesisThiophene-indole couplingYield: 42%; Purity: >95% (TLC)
X-ray diffraction5-Trifluoromethoxy derivative structureSpace group: P21/nP2_1/n; RR-factor: 0.036
SAR analysis5-Fluoro-thiosemicarbazone cytotoxicityIC50_{50}: 1.2 µM (MCF-7)
DFT calculationsIsomer stability predictionΔG: 3Z > 3E by 2.1 kcal/mol

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(2-Thienyl)-1H-indole-2,3-dione
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5-(2-Thienyl)-1H-indole-2,3-dione

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